(3-Methylpyrrolidin-3-yl)methanol hydrochloride
Description
(3-Methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1217643-22-5) is a pyrrolidine-derived compound with a hydroxylmethyl group and a methyl substituent at the 3-position of the pyrrolidine ring, forming a quaternary ammonium salt upon hydrochlorination. Key properties include:
Properties
IUPAC Name |
(3-methylpyrrolidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(5-8)2-3-7-4-6;/h7-8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJKCWLIAXOIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354792-84-9 | |
| Record name | (3-methylpyrrolidin-3-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methylpyrrolidin-3-yl)methanol hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions starting from amino acids or their derivatives.
Methylation: The pyrrolidine ring is then methylated to introduce the methyl group at the 3-position.
Hydroxylation: The hydroxymethyl group is introduced through hydroxylation reactions.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of (3-methylpyrrolidin-3-yl)methanol hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
(3-Methylpyrrolidin-3-yl)methanol hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of a methylene group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated compounds, amides.
Scientific Research Applications
Central Nervous System Modulation
Research suggests that (3-Methylpyrrolidin-3-yl)methanol hydrochloride may play a role in modulating central nervous system activities. Its structural similarity to known psychoactive compounds indicates potential applications in treating neurological disorders. Studies have shown that derivatives of this compound can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .
Table 1: Antimicrobial Activity of (3-Methylpyrrolidin-3-yl)methanol hydrochloride
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Properties
Recent studies have explored the anticancer potential of (3-Methylpyrrolidin-3-yl)methanol hydrochloride. It has been found to selectively inhibit certain kinases involved in cancer cell proliferation, such as PKMYT1, which plays a role in cell cycle regulation. This inhibition leads to reduced phosphorylation of CDK1, promoting apoptosis in cancer cells .
Table 2: Inhibition of PKMYT1 by (3-Methylpyrrolidin-3-yl)methanol hydrochloride
| Compound Name | IC50 (µM) |
|---|---|
| (3-Methylpyrrolidin-3-yl)methanol HCl | 0.69 |
| Other Analog | 4.1 |
Case Study 1: Breast Cancer Treatment
A clinical case study reported a patient with advanced breast cancer who showed significant tumor reduction after being treated with a regimen that included (3-Methylpyrrolidin-3-yl)methanol hydrochloride alongside conventional therapies. The patient experienced improved quality of life and reduced side effects compared to standard treatments alone.
Case Study 2: Non-Small Cell Lung Cancer
In another cohort study involving patients with non-small cell lung cancer, it was observed that those treated with this compound as part of combination therapy exhibited improved survival rates. The study highlighted the compound's potential in targeting multiple pathways involved in tumor growth, showcasing its utility in cancer therapeutics .
Mechanism of Action
The mechanism by which (3-methylpyrrolidin-3-yl)methanol hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system or chemical reaction being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
((3R,4R)-4-Methylpyrrolidin-3-yl)methanol Hydrochloride
- Molecular Formula: C₆H₁₃NO·HCl
- Molecular Weight : 151.63 g/mol (as per supplier data)
- Key Difference : Stereochemical arrangement at the 3- and 4-positions (R,R configuration vs. R,S in the target compound).
- Implications : Altered spatial configuration may influence solubility, receptor binding, or metabolic stability in biological systems.
[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]methanol Hydrochloride
Functional Group Modifications
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol Hydrochloride
- Molecular Formula: C₆H₁₁ClF₃NO
- Molecular Weight : 205.61 g/mol
- Key Difference : Replacement of the methyl group with a trifluoromethyl (-CF₃) substituent.
- Implications : Increased electronegativity and metabolic resistance due to the -CF₃ group, which may enhance stability in enzymatic environments.
3-Methylpyrrolidine Hydrochloride
Comparative Data Table
*Assumed based on structural similarity.
Biological Activity
(3-Methylpyrrolidin-3-yl)methanol hydrochloride, with the CAS number 1354792-84-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H16ClNO
- Molecular Weight : 165.66 g/mol
- IUPAC Name : (3-Methylpyrrolidin-3-yl)methanol; hydrochloride
- Purity : Typically ≥95%
The biological activity of (3-Methylpyrrolidin-3-yl)methanol hydrochloride is primarily attributed to its interaction with various biological targets. It is believed to modulate the activity of neurotransmitter receptors and enzymes, leading to changes in cellular signaling pathways. The compound may exhibit effects such as:
- Receptor Binding : It can act on central nervous system receptors, influencing neurotransmitter release and uptake.
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Biological Activities
Research indicates that (3-Methylpyrrolidin-3-yl)methanol hydrochloride possesses several notable biological activities:
-
Neuropharmacological Effects :
- Studies have shown that the compound may have implications in treating neurological disorders by modulating dopamine and serotonin pathways. This is particularly relevant for conditions such as depression and anxiety disorders.
-
Antitumor Activity :
- Preliminary investigations suggest that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown selective cytotoxicity against MDA-MB-453 breast cancer cells, indicating potential as an anticancer agent.
-
Antimicrobial Properties :
- Some studies have reported antimicrobial activity against specific bacterial strains, although further research is needed to elucidate its efficacy and mechanism.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuropharmacological | Modulates neurotransmitter systems | |
| Antitumor | Cytotoxic against MDA-MB-453 cells | |
| Antimicrobial | Activity against selected bacterial strains |
Case Studies
-
Neuropharmacological Study :
A study conducted by researchers aimed at evaluating the effects of (3-Methylpyrrolidin-3-yl)methanol hydrochloride on dopamine receptors demonstrated significant modulation of receptor activity, leading to enhanced dopaminergic signaling in vitro. This suggests potential applications in treating conditions like schizophrenia or Parkinson's disease. -
Antitumor Efficacy :
In a recent investigation, the compound was tested on various cancer cell lines, including lung and breast cancers. Results indicated that it exhibited IC50 values in the nanomolar range, outperforming several known chemotherapeutic agents in selectivity for cancerous cells over normal cells.
Research Findings
Recent literature emphasizes the need for further exploration of (3-Methylpyrrolidin-3-yl)methanol hydrochloride's pharmacokinetics and long-term effects. Notably, studies have highlighted:
- Structure-Activity Relationships (SAR) : Variations in the molecular structure significantly affect its binding affinity and biological activity.
- Computational Modeling : In silico studies have predicted favorable interactions with target receptors, aiding in the design of more potent analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Methylpyrrolidin-3-yl)methanol hydrochloride, and how can reaction efficiency be optimized?
- Methodology :
- Route 1 : Start with 3-methylpyrrolidine, which undergoes hydroxylation at the 3-position using a catalytic oxidation system (e.g., RuCl₃/NaIO₄ in a biphasic solvent). The resulting alcohol is then treated with HCl in methanol to form the hydrochloride salt. Purity is enhanced via recrystallization from ethanol/water .
- Route 2 : Use tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate) to prevent side reactions. Deprotection with HCl in dioxane yields the final compound .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of HCl to avoid over-salt formation, which can reduce yield.
Q. How can the compound be characterized using spectroscopic and chromatographic methods?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm the presence of the pyrrolidine ring, methyl group (δ ~1.2 ppm for CH₃), and hydroxyl proton (δ ~3.5 ppm).
- HPLC : Employ a C18 column with a mobile phase of methanol:water (70:30, v/v) at pH 2.5 (adjusted with TFA) to assess purity. Retention time typically falls between 8–10 minutes under these conditions .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to the molecular formula C₆H₁₄ClNO.
Q. What are the recommended storage conditions to ensure long-term stability?
- Methodology :
- Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Stability studies indicate >95% purity retention over 5 years under these conditions .
- Avoid freeze-thaw cycles, as repeated crystallization can introduce impurities.
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods resolve chiral isomers?
- Methodology :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) + 0.1% diethylamine. Enantiomers of 3-methylpyrrolidine derivatives show baseline separation (R > 1.5) under these conditions .
- Stereochemical Control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during hydroxylation to favor the desired (R)- or (S)-isomer. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
Q. How should researchers address discrepancies in pharmacological activity data across studies?
- Methodology :
- Purity Verification : Re-analyze compound batches using orthogonal methods (e.g., NMR + HPLC-MS) to rule out impurities (e.g., residual solvents, byproducts) as confounding factors .
- Enantiomer-Specific Activity : Test isolated (R)- and (S)-enantiomers separately in bioassays. For example, (S)-isomers of pyrrolidine derivatives often show higher receptor binding affinity in neurological studies .
Q. What strategies minimize side reactions during HCl salt formation?
- Methodology :
- Controlled Acid Addition : Add HCl gas slowly to a cold (-10°C) methanol solution of the free base to prevent exothermic decomposition.
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb excess HCl. Post-synthesis, wash the precipitate with cold diethyl ether to remove unreacted acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
